Home > Products > Screening Compounds P118548 > 17-Dimethylaminogeldanamycin
17-Dimethylaminogeldanamycin -

17-Dimethylaminogeldanamycin

Catalog Number: EVT-1568946
CAS Number:
Molecular Formula: C32H48N4O8
Molecular Weight: 616.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.
Overview

17-Dimethylaminogeldanamycin is a synthetic derivative of geldanamycin, a natural antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound has gained attention for its potential as an anticancer agent due to its ability to inhibit heat shock protein 90, a chaperone protein involved in the stabilization and function of many oncogenic proteins. The modification at the 17th position enhances its solubility and biological activity compared to its parent compound.

Source and Classification

17-Dimethylaminogeldanamycin is classified as an ansamycin antibiotic and belongs to a broader class of compounds known for their ability to interfere with the function of heat shock proteins. It is synthesized through chemical modifications of naturally occurring geldanamycin, which is primarily sourced from Streptomyces hygroscopicus. The compound's structure includes a dimethylamino group that contributes to its enhanced solubility and potency in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 17-dimethylaminogeldanamycin typically involves several key steps:

  1. Starting Material: The synthesis begins with geldanamycin or its analogs as the base structure.
  2. Chemical Modifications: The introduction of the dimethylamino group at the 17th position is achieved through various chemical reactions, including amination processes.
  3. Purification: The final product undergoes purification techniques such as column chromatography to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular formula of 17-dimethylaminogeldanamycin is C27H36N2O6C_{27}H_{36}N_{2}O_{6}, with a molecular weight of approximately 482.55 g/mol. Its structure features a complex polycyclic framework characteristic of ansamycins, with specific modifications at the 17th carbon that enhance its pharmacological properties.

Key structural elements include:

  • A quinone moiety that is crucial for its biological activity.
  • A dimethylamino group that increases water solubility and alters binding affinity to target proteins .
Chemical Reactions Analysis

Reactions and Technical Details

17-Dimethylaminogeldanamycin primarily acts through its interaction with heat shock protein 90. The mechanism involves:

  • Binding: It binds to the ATP-binding pocket of heat shock protein 90, inhibiting its chaperone activity.
  • Inhibition: This inhibition leads to destabilization and degradation of client proteins that are critical for cancer cell survival, including various kinases and transcription factors involved in tumor progression .

The compound also participates in redox reactions due to its quinone structure, which can generate reactive oxygen species, contributing to its cytotoxic effects against cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for 17-dimethylaminogeldanamycin involves several key steps:

  1. Target Binding: The compound binds specifically to the N-terminal domain of heat shock protein 90.
  2. Inhibition of ATPase Activity: This binding inhibits the ATPase activity of heat shock protein 90, preventing it from performing its chaperoning functions.
  3. Client Protein Degradation: As a result, client proteins that depend on heat shock protein 90 for stability are marked for degradation via proteasomal pathways.

This process ultimately leads to apoptosis in cancer cells, making it a promising candidate for targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of the dimethylamino group.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under appropriate conditions.
  • Reactivity: Exhibits reactivity typical of quinone compounds, including potential oxidative stress induction in biological systems .
Applications

Scientific Uses

17-Dimethylaminogeldanamycin has been investigated extensively for its potential applications in:

  • Cancer Treatment: Due to its ability to inhibit heat shock protein 90, it is being studied as a treatment for various cancers, including breast cancer and prostate cancer.
  • Research Tool: It serves as a valuable tool in studying the role of heat shock proteins in cellular stress responses and cancer biology.

Clinical trials are ongoing to evaluate its efficacy and safety profiles in human subjects, aiming to establish it as a viable therapeutic option in oncology .

Chemical and Pharmacological Foundations of 17-DMAG

Structural Characterization and Synthesis Pathways

Comparative Analysis with Parent Compound Geldanamycin

17-DMAG is a semi-synthetic derivative of the natural ansamycin antibiotic geldanamycin, characterized by specific modifications at the C17 position. While geldanamycin possesses a methoxy group (-OCH₃) at C17, 17-DMAG features a dimethylaminoethylamino substituent (-NH-CH₂-CH₂-N(CH₃)₂) at this position [1] [5]. This structural alteration profoundly impacts biological activity and physicochemical behavior. The geldanamycin macrocycle retains its core benzoquinone ansamycin structure in 17-DMAG, including the conjugated carbonyl systems essential for Hsp90 binding [3]. X-ray crystallography (PDB: 1OSF) confirms that both compounds occupy the N-terminal ATP-binding pocket of Hsp90, but the orientation of the C17 substituent differs significantly—geldanamycin's methoxy group interacts with hydrophobic residues, whereas 17-DMAG's extended dimethylaminoethylamino chain projects into the solvent-accessible region, minimizing steric clashes and enabling additional electrostatic interactions [1] [3].

Table 1: Structural Comparison of Geldanamycin and 17-DMAG

Structural FeatureGeldanamycin17-DMAGFunctional Consequence
C17 SubstituentMethoxy (-OCH₃)Dimethylaminoethylamino (-NH-CH₂-CH₂-N(CH₃)₂)Enhanced water solubility and altered Hsp90 binding kinetics
Macrocycle Amide BondPredominantly transCis configuration stabilized upon bindingHigher binding affinity to Hsp90
Quinone MoietyPresentRetainedROS generation via redox cycling
Crystal Structure (Hsp90)Buried methoxySolvent-exposed alkylamino chainImproved bioavailability

Semi-Synthetic Derivatization Techniques

The synthesis of 17-DMAG proceeds via nucleophilic substitution of geldanamycin's C17 methoxy group. Optimized protocols involve reacting geldanamycin with 2-dimethylaminoethylamine under controlled anhydrous conditions in aprotic solvents like dimethylformamide (DMF) or dichloromethane [7]. Critical parameters include:

  • Temperature Control: Reactions typically proceed at 45–55°C to prevent degradation of the quinone moiety [7].
  • Stoichiometry: A 2–3 fold molar excess of 2-dimethylaminoethylamine ensures complete substitution while minimizing byproducts [7].
  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate 17-DMAG hydrochloride, yielding a stable purple solid [5] [9]. This hydrochloride salt form enhances water solubility (>10 mg/mL) compared to non-ionic derivatives [6] [9]. Recent improvements focus on microwave-assisted synthesis and catalyst-mediated reactions, achieving yields exceeding 85% while reducing reaction times [7].

Key Functional Groups and Bioactivity Correlations

The bioactivity of 17-DMAG arises from synergistic interactions between distinct functional groups:

  • Quinone/Hydroquinone System: Facilitates redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress in cancer cells [8] [10]. This ortho-quinone readily undergoes enzymatic reduction (e.g., by NQO1) to semiquinone radicals, which auto-oxidize to produce superoxide anions [8].
  • Macrolactam Ring: Adopts a cis-amide configuration upon binding Hsp90, forming critical hydrogen bonds with Asp93, Thr184, and Gly97 in the ATP-binding pocket [1] [3]. Molecular dynamics simulations indicate this conformational change (trans→cis) is energetically favorable and enhances residence time within the binding site [3].
  • C11 Methoxy/C19 Carbamate: Stabilizes the ansa ring conformation necessary for optimal Hsp90 binding [3] [5].
  • C17 Dimethylaminoethylamino Group: The tertiary amine confers water solubility (>10 mg/mL in water; 5 mg/mL in DMSO) crucial for oral bioavailability [6] [9]. Protonation of the dimethylamino nitrogen under physiological pH enhances membrane permeability and facilitates electrostatic interactions with Hsp90 surface residues [5] [6].

Physicochemical Properties and Solubility Profiles

17-DMAG hydrochloride exhibits superior aqueous solubility compared to first-generation Hsp90 inhibitors like 17-AAG (tanespimycin). Quantitative solubility analyses demonstrate:

  • Water Solubility: 10 mg/mL (16.2 mM) at 25°C, enabling intravenous formulation without complex vehicles [6] [9].
  • Organic Solvent Solubility: 5 mg/mL in DMSO; limited solubility in ethanol or non-polar solvents [6] [9].
  • Stability: Sensitive to light and oxidation; solutions require storage at -20°C under inert gas (e.g., argon) to prevent degradation [6]. Solid-state stability is higher when protected from moisture and light [9].The hydrochloride salt dissociates in physiological buffers, yielding a cationic species with pH-dependent solubility—maximal below pH 6.0 where the dimethylamino group remains protonated [6] [9]. LogP calculations (predicted ≈1.8) indicate moderate lipophilicity, balancing membrane penetration and aqueous dispersion [5].

Table 2: Physicochemical Properties of 17-DMAG HCl

PropertyValueMethod/Reference
Molecular FormulaC₃₂H₄₉ClN₄O₈ [5] [9]
Molecular Weight653.21 g/mol [9]
Solubility in Water10 mg/mL (16.2 mM)Experimental, Calbiochem® [6]
Solubility in DMSO5 mg/mL [6] [9]
pKa (Dimethylamino group)Estimated 8.5–9.0Predictive modeling [6]
Melting Point>200°C (dec.) [9]
UV-Vis λₘₐₓ (MeOH)328 nm, 550 nm (shoulder) [6]

Molecular Targets and Binding Affinity Dynamics

17-DMAG primarily inhibits the ATPase activity of Hsp90α/β isoforms by competitively occupying the N-terminal nucleotide-binding pocket. Key aspects of its target engagement include:

Binding Mechanism and Conformational Effects

  • ATPase Inhibition: 17-DMAG binds Hsp90 with a dissociation constant (Kd) of ≈5 nM, significantly tighter than geldanamycin (Kd ≈1.2 μM) [1] [6]. Isothermal titration calorimetry confirms binding is enthalpically driven, primarily via hydrogen bonding and hydrophobic interactions [1].
  • Macrocycle Amide Isomerization: Upon binding, 17-DMAG undergoes a trans to cis isomerization of its macrocyclic amide bond. This conformational shift is energetically favorable (ΔG ≈ -8.2 kcal/mol) and positions the quinone moiety deep within the hydrophobic pocket of Hsp90 [1] [3]. Mutagenesis studies show that residues Lys58, Asp93, and Thr184 are critical for stabilizing this cis-amide configuration [3].
  • Client Protein Degradation: Hsp90 inhibition disrupts chaperone complexes involving co-chaperones (CDC37, p23), leading to polyubiquitination and proteasomal degradation of oncogenic clients:
  • Kinases: AKT, Bcr-Abl, BRAF [2] [10]
  • Transcription Factors: HIF-1α, NF-κB subunits (via IKK depletion) [2] [4]
  • Apoptotic Regulators: Survivin, MCL1 [2] [8]

Affinity and Selectivity Profiles

  • Hsp90 Isoforms: 17-DMAG binds cytosolic Hsp90α (IC50 = 51 nM) and Hsp90β (IC50 = 62 nM) with similar potency, but exhibits lower affinity for ER-resident GRP94 (IC50 = 65 nM) and mitochondrial TRAP1 [6] [10].
  • Cellular Potency: In the NCI-60 cancer cell line panel, 17-DMAG shows a mean GI50 of 51 nM, outperforming 17-AAG (GI50 = 120 nM) [6]. This enhanced activity correlates with improved cellular uptake and reduced efflux by ABC transporters [10].

Downstream Signaling Consequences

  • NF-κB Pathway Suppression: In chronic lymphocytic leukemia (CLL) cells, 17-DMAG depletes IKK (an Hsp90 client), reducing nuclear translocation of p50/p65 NF-κB dimers and downregulating anti-apoptotic genes (BCL2, MCL1, XIAP) [2].
  • ROS-Mediated Cytotoxicity: The quinone moiety generates superoxide and H2O2, depleting glutathione and inhibiting antioxidant enzymes (catalase, GPx) [8]. This oxidative stress synergizes with Hsp90 inhibition to induce caspase-dependent apoptosis [8].
  • Viral Oncoprotein Destabilization: In adult T-cell leukemia (ATL), 17-DMAG disrupts Hsp90/CDC37-mediated folding of HTLV-1 Tax protein, abrogating Tax-driven NF-κB activation and viral replication [4].

Table 3: Key Molecular Targets and Affinities of 17-DMAG

TargetAffinity (IC₅₀/EC₅₀/Kd)Functional ConsequenceValidation Method
Hsp90α ATPase51 nM (GI₅₀)Client protein degradationNCI-60 screening [6]
Hsp90β ATPase62 nMProteostasis disruptionIsothermal calorimetry [1]
GRP9465 nMReduced ER stress adaptationATPase assay [6]
IKK ComplexIndirect (via Hsp90 inhibition)Suppressed NF-κB activationCo-IP/Western [2] [4]
HTLV-1 Tax StabilityEC₅₀ ≈ 100 nMInhibition of viral oncoprotein functionUbiquitination assay [4]

Properties

Product Name

17-Dimethylaminogeldanamycin

IUPAC Name

[(4E,6Z,10E)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+

InChI Key

KUFRQPKVAWMTJO-ZOZIFLKYSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.